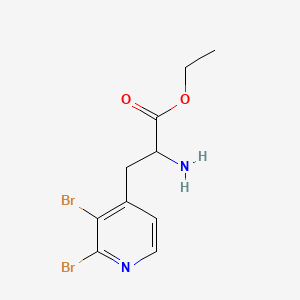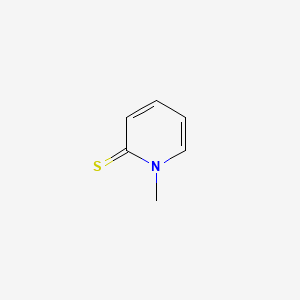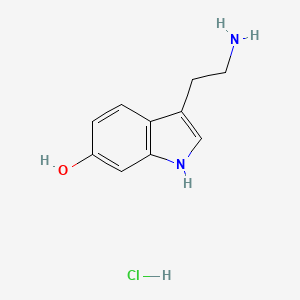
methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate, also known as 7-bromo-4-oxo-4H-chromene-2-carboxylic acid methyl ester, is an organic compound belonging to the chromene family. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has been used in a variety of scientific applications, including synthesis methods, chemical reactions, and drug discovery.
Scientific Research Applications
Receptor Studies and Ligand Binding
Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate has been instrumental in studies involving G protein-coupled receptors (GPCRs), particularly GPR35. For example, a derivative of this compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was used to create a potent and selective GPR35 agonist. This derivative, labeled as [(3)H]PSB-13253, was utilized in radioligand binding assays to study the binding kinetics and affinity of ligands to GPR35 in human cell membranes. This research aids in understanding the molecular interactions and potential therapeutic targets for diseases related to GPR35 (Thimm et al., 2013).
Synthetic Chemistry and Material Science
The compound has been employed in synthetic chemistry, particularly in the development of new materials and organic compounds. For instance, a synthetic route was devised to create methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from similar building blocks. These derivatives were then converted into multifunctional benzoxepins through a series of chemical reactions, demonstrating the compound's utility in creating structurally diverse and functionalized organic materials (Wen et al., 2012).
Pharmacology and Drug Design
The compound's derivatives have been used in pharmacological studies to design novel drug candidates. For example, the synthesis of selenophene-containing polycyclic heterocycles, including a derivative of methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate, demonstrated cytotoxic activity against human lung carcinoma cells, indicating potential applications in cancer therapy (Vasiļjeva et al., 2021).
Antibacterial and Antifungal Research
Derivatives of methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate have shown promising results in antibacterial and antifungal research. Studies have synthesized novel compounds using this chemical structure, which displayed significant activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Battula et al., 2017).
properties
IUPAC Name |
methyl 7-bromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-3-2-6(12)4-9(7)16-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBMQPUGADWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)



amine hydrochloride](/img/structure/B6604494.png)

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)

![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)

![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)